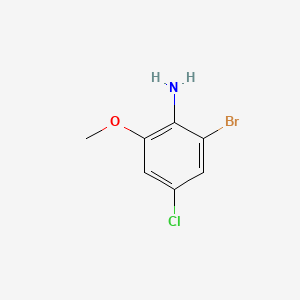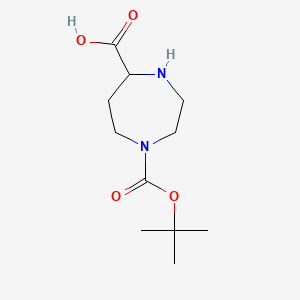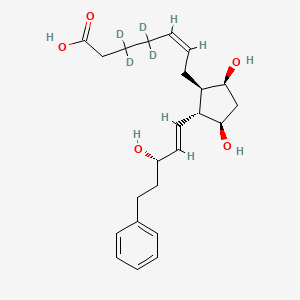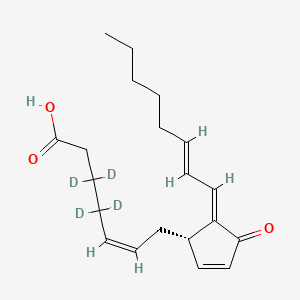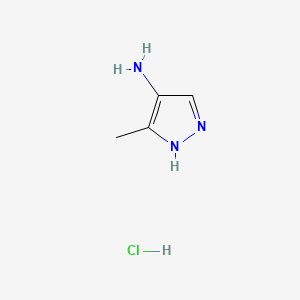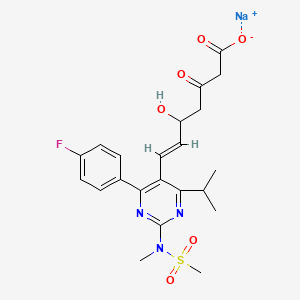
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenylhydrazine hydrochloride is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches . Another related compound, 4-Fluoromethylphenidate, is a stimulant and a high potency dopamine reuptake inhibitor .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Molecular Structure Analysis
The molecular structure of a related compound, 4-Fluoroacetanilide, is available in the NIST Chemistry WebBook . The molecular formula of 4-Fluoroacetanilide is C8H8FNO .
Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 4-Fluorophenyl methyl sulfone, are available from Sigma-Aldrich . It is a white crystalline powder with a molecular weight of 174.19 and a molecular formula of FC6H4SO2CH3 .
Aplicaciones Científicas De Investigación
Environmental Science Applications
Amine-functionalized sorbents, similar in functional group characteristics to “(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride”, have been identified as effective for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is crucial for water treatment technologies, aiming to reduce contaminants to safe levels for drinking water. The efficiency of such sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents which can be optimized for enhanced PFAS removal (Ateia et al., 2019).
Analytical Chemistry Applications
In the realm of analytical chemistry, amine compounds, by extension, can be utilized in the development of sensitive and selective assays for detecting carcinogenic heterocyclic aromatic amines in biological matrices and foodstuff. The analysis of such compounds is vital for understanding exposure risks and biological effects, where methodologies like liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for these analyses (Teunissen et al., 2010).
Organic Synthesis Applications
In organic synthesis, the methodology for creating compounds with specific fluorine substitutions, akin to the fluorophenyl group in “(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride”, is of significant interest. Efficient synthetic routes to fluorinated biphenyls, for instance, are essential for pharmaceuticals and agrochemicals, demonstrating the critical role of precise synthetic strategies in producing high-value fluorinated organic compounds (Qiu et al., 2009).
Biomedical Research Applications
Amine compounds, through mechanisms involving immune response modification, have shown promise in treating various cutaneous diseases. Imiquimod, for instance, a compound structurally distinct but functionally related to amine-based immune response modifiers, underscores the potential of amine compounds in immunotherapy and anti-tumor applications (Syed, 2001).
Propiedades
IUPAC Name |
(1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUEYAXNOWLIN-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662541 |
Source


|
| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
CAS RN |
1213352-15-8 |
Source


|
| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

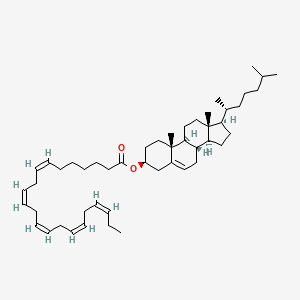

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)
![Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, (S)- (9CI)](/img/no-structure.png)
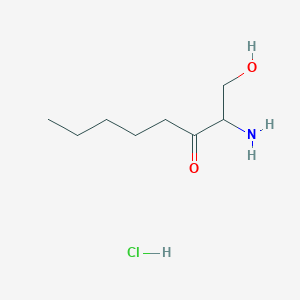
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)

